Ethyl 2-butyl-2-carbamoylhexanoate
Overview
Description
Ethyl 2-butyl-2-carbamoylhexanoate is an organic compound with the molecular formula C13H25NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-butyl-2-carbamoylhexanoate typically involves the esterification of 2-butyl-2-carbamoylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-butyl-2-carbamoylhexanoic acid+ethanol→ethyl 2-butyl-2-carbamoylhexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-2-carbamoylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2-butyl-2-carbamoylhexanoic acid and ethanol.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-butyl-2-carbamoylhexanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-butyl-2-carbamoylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-butyl-2-carbamoylhexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include nucleophilic acyl substitution and ester hydrolysis, which are common for ester compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Methyl 2-butyl-2-carbamoylhexanoate: A methyl ester analog with slightly different reactivity.
Butyl 2-butyl-2-carbamoylhexanoate: A butyl ester analog with different physical properties.
Uniqueness
Its combination of a carbamoyl group and a long alkyl chain makes it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 2-butyl-2-carbamoylhexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-4-7-9-13(11(14)15,10-8-5-2)12(16)17-6-3/h4-10H2,1-3H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILPAHYEMMAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)N)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304566 | |
Record name | ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92671-73-3 | |
Record name | NSC166297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-BUTYL-2-CARBAMOYL-HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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